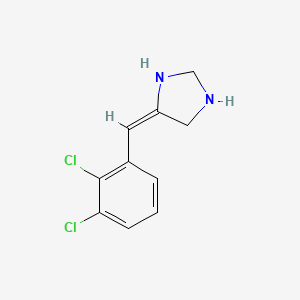

4-(2,3-Dichlorobenzylidene)imidazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2N2 |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

(4E)-4-[(2,3-dichlorophenyl)methylidene]imidazolidine |

InChI |

InChI=1S/C10H10Cl2N2/c11-9-3-1-2-7(10(9)12)4-8-5-13-6-14-8/h1-4,13-14H,5-6H2/b8-4+ |

InChI Key |

XSTSPTAXAOLBIJ-XBXARRHUSA-N |

Isomeric SMILES |

C1/C(=C\C2=C(C(=CC=C2)Cl)Cl)/NCN1 |

Canonical SMILES |

C1C(=CC2=C(C(=CC=C2)Cl)Cl)NCN1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 2,3 Dichlorobenzylidene Imidazolidine and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For a molecule like 4-(2,3-Dichlorobenzylidene)imidazolidine, the ¹H NMR spectrum would provide key information. The protons on the imidazolidine (B613845) ring, specifically the CH₂ and NH groups, would exhibit characteristic signals. In related 1,2,3-trisubstituted imidazolidines, the ethylene (B1197577) protons of the ring often appear as complex multiplets due to their diastereotopicity. rsc.org The chemical shifts for the two CH₂ groups in the imidazolidine ring are expected in the range of 2.5-4.0 ppm. The NH protons would likely appear as a broad signal, the position of which can be influenced by solvent and concentration.

The vinylic proton (=CH-Ar) signal is anticipated to appear in the downfield region, typically between 5.0 and 6.5 ppm, characteristic of protons on a double bond conjugated with an aromatic ring. The aromatic protons of the 2,3-dichlorophenyl group would present a complex splitting pattern in the aromatic region (typically 7.0-8.0 ppm) consistent with a 1,2,3-trisubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the imidazolidine ring (C4 and C5) are expected to resonate in the aliphatic region, generally between 40 and 60 ppm. ajchem-a.com The exocyclic double bond carbons would have distinct chemical shifts: the carbon attached to the imidazolidine ring (C=C-Ar) would be downfield, while the phenyl-substituted carbon (C=C-Ar) would also be in the olefinic region (110-140 ppm). The carbons of the dichlorophenyl ring would appear in the aromatic region (120-145 ppm), with the carbon atoms directly bonded to chlorine showing characteristic shifts.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for 4-(Arylmethylene)imidazolidine Structures

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazolidine CH₂ | 2.5 - 4.0 (m) | 40 - 60 |

| Imidazolidine NH | Variable (br s) | - |

| Vinylic CH | 5.0 - 6.5 (s) | 110 - 130 |

| Aromatic C= | - | 125 - 140 |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 135 |

| C-Cl | - | 130 - 140 |

Note: This table represents generalized expected values for analogous structures and is not experimental data for the title compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the secondary amine groups in the imidazolidine ring typically appear as one or two bands in the region of 3300-3500 cm⁻¹. ajchem-a.com The C-H stretching vibrations of the aliphatic CH₂ groups in the ring would be observed just below 3000 cm⁻¹, while the aromatic and vinylic C-H stretches would appear just above 3000 cm⁻¹.

A crucial band for characterization would be the C=C stretching vibration of the exocyclic double bond, which is expected in the 1640-1680 cm⁻¹ region. rsc.org The C-N stretching vibrations of the imidazolidine ring would likely produce bands in the 1100-1300 cm⁻¹ range. ajchem-a.com Finally, the C-Cl stretching vibrations from the dichlorophenyl group would be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic/Vinylic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C (exocyclic) | Stretch | 1640 - 1680 |

| C-N | Stretch | 1100 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Note: This table is based on characteristic group frequencies for analogous compounds.

Mass Spectrometry in Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₁₀Cl₂N₂), the calculated molecular weight is approximately 228.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio, which is a distinctive signature for a molecule containing two chlorine atoms. researchgate.net

Fragmentation patterns would provide further structural information. Common fragmentation pathways for related benzylidene compounds involve cleavage at the benzylic position or within the heterocyclic ring.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry.

While no crystal structure for this compound has been reported, analysis of analogous structures like 1,3,5-triphenylimidazolidine-2,4-dione has been performed. ucl.ac.be For the title compound, a successful X-ray analysis would confirm the E/Z stereochemistry of the exocyclic double bond. It would also reveal the conformation of the five-membered imidazolidine ring, which typically adopts a non-planar "envelope" or "twist" conformation. mdpi.com Furthermore, intermolecular interactions such as hydrogen bonding involving the N-H groups and π-π stacking of the aromatic rings, which stabilize the crystal packing, could be identified. ucl.ac.bemdpi.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared with the calculated theoretical values to verify the compound's empirical formula and assess its purity.

For this compound, with the molecular formula C₁₀H₁₀Cl₂N₂, the theoretical elemental composition would be:

Interactive Data Table: Theoretical Elemental Composition of C₁₀H₁₀Cl₂N₂

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 52.43% |

| Hydrogen | H | 1.01 | 4.40% |

| Chlorine | Cl | 35.45 | 31.02% |

| Nitrogen | N | 14.01 | 12.23% |

Experimental data from a purified sample should align closely with these theoretical percentages to confirm the compound's identity and purity. mdpi.com

Computational and Theoretical Studies of 4 2,3 Dichlorobenzylidene Imidazolidine

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and stability of molecules. For a compound like 4-(2,3-Dichlorobenzylidene)imidazolidine, DFT studies could provide valuable insights.

Potential Research Focus:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP) to identify regions of positive and negative charge.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to aid in experimental characterization.

Hypothetical Data Table for DFT Calculations:

| Parameter | Hypothetical Value | Significance |

| Total Energy | e.g., -1500 Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | e.g., 3.5 Debye | Measures the polarity of the molecule. |

| HOMO Energy | e.g., -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | e.g., -1.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 4.4 eV | Indicates chemical reactivity and stability. |

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., enzyme active sites, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule might interact with a biological target.

Potential Research Focus:

Binding Affinity: Predicting the strength of the interaction between this compound and a specific protein target. This is often expressed as a docking score or binding energy.

Binding Mode: Identifying the specific amino acid residues in the active site of an enzyme or on the surface of DNA that interact with the compound.

Interaction Types: Characterizing the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Data Table for Molecular Docking:

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Key Interactions |

| e.g., Kinase X | -8.5 | e.g., LYS76, GLU91, LEU132 | Hydrogen bond, Hydrophobic |

| e.g., DNA (minor groove) | -7.2 | e.g., A23, T24 | Electrostatic, van der Waals |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. This allows for the study of conformational changes and the kinetics of binding events.

Potential Research Focus:

Conformational Flexibility: Investigating the different shapes (conformations) the molecule can adopt in solution and their relative energies.

Binding Stability: Assessing the stability of the ligand-receptor complex predicted by molecular docking over a period of simulation time.

Binding and Unbinding Events: Simulating the process of how the molecule binds to and dissociates from its target, providing insights into the kinetics of the interaction.

Theoretical Investigations of Tautomerism and Conformational Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The imidazolidine (B613845) ring system can exhibit tautomerism.

Potential Research Focus:

Tautomeric Forms: Identifying the possible tautomers of this compound.

Relative Stabilities: Calculating the relative energies of the different tautomers to determine the most stable form under various conditions (e.g., in the gas phase or in different solvents).

Conformational Isomers: For each tautomer, determining the preferred three-dimensional conformation.

Mechanistic Insights from Computational Predictions of Chemical Reactions (e.g., ring-opening metathesis)

Computational chemistry can be used to predict the pathways of chemical reactions, providing insights into reaction mechanisms.

Potential Research Focus:

Reaction Pathways: Mapping the energy profile of a potential reaction, such as hydrolysis or oxidation, to identify transition states and intermediates.

Activation Energies: Calculating the energy barriers for different reaction steps to predict the feasibility and rate of a reaction.

Product Prediction: Determining the likely products of a chemical transformation.

Mechanistic Molecular Interactions of Imidazolidine Derivatives with Relevance to 4 2,3 Dichlorobenzylidene Imidazolidine

Modulation of Cellular Processes by Imidazolidine (B613845) Scaffolds

Imidazolidine derivatives have been shown to significantly influence fundamental cellular processes, particularly those related to cell proliferation and survival. A primary mechanism is the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.

Data from 1996 to 2021 have established imidazolidine derivatives as a relevant therapeutic tool for modulating cancer progression. nih.gov These compounds are known to regulate cell cycle progression and affect DNA stability. nih.govnih.govnih.gov For instance, certain novel derivatives of spirohydantoin, which contains an imidazolidine-2,4-dione ring, have been found to cause growth inhibition in leukemia cells, which is followed by apoptosis. nih.gov

A more detailed mechanism was observed with a 4-imidazolidinone derivative, compound 9r, in colorectal cancer cells. nih.gov This compound was found to induce the accumulation of reactive oxygen species (ROS). nih.govfortunejournals.com The elevated ROS levels subsequently activate the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the caspase cascade, culminating in apoptosis. nih.govfortunejournals.com This process demonstrates a sophisticated modulation of intracellular signaling pathways initiated by the imidazolidinone scaffold. This ROS-dependent apoptotic mechanism was confirmed when an antioxidant, N-acetylcysteine, suppressed the effects of the compound. nih.gov

The ability of these scaffolds to inhibit cell proliferation has been noted in various cancer cell lines, including colorectal carcinoma. mdpi.com This body of research indicates that a key molecular interaction of the imidazolidine scaffold involves interfering with the normal progression of the cell cycle and activating intrinsic pathways that lead to controlled cell death. nih.govnih.gov

Table 1: Examples of Cellular Process Modulation by Imidazolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Cellular Process Modulated | Target Cell Line(s) | Key Mechanistic Finding |

|---|---|---|---|

| Imidazolidine Derivatives (General) | Cell Cycle Progression, DNA Stability | Various Cancer Cells | Regulation of cell cycle and control of DNA replication. nih.govnih.gov |

| Spirohydantoin Derivatives | Growth Inhibition, Apoptosis | Leukemia Cells | Induces growth inhibition followed by apoptosis. nih.gov |

| 4-Imidazolidinone (Compound 9r) | Apoptosis | Colorectal Cancer Cells | Induces ROS generation, activating the JNK pathway and caspases. nih.govfortunejournals.com |

Interactions with Biomolecular Targets

The biological effects of imidazolidine derivatives are often traced to their direct interactions with specific biomacromolecules, including nucleic acids and proteins.

Direct DNA Interaction: The heterocyclic nucleus of imidazolidine is structurally favorable for direct interaction with DNA. nih.govnih.govnih.gov This interaction is a key factor in their ability to control DNA replication processes. nih.gov Studies on newly synthesized isatin-based imidazolidine derivatives confirmed their binding to double-stranded DNA (ds-DNA) through a mixed mode of interactions, which can include intercalation and groove binding. biorxiv.org The binding affinity of these compounds to DNA has been quantified, with some derivatives showing strong and spontaneous binding interactions. mdpi.combiorxiv.org Imidazole-containing compounds, in particular, have been noted to bind in the minor groove of DNA, sometimes showing preferential binding towards adenine-thiamine (A-T) rich regions. mdpi.combiorxiv.orgscilit.com The interaction can lead to conformational changes in the DNA helix, such as unbending, which can influence regulatory processes. scilit.com

Protein Binding Sites (PBP2a and MecR1): In the context of antibiotic resistance, imidazolidine derivatives have been investigated as agents that can resensitize resistant bacteria to conventional antibiotics. A key target in methicillin-resistant Staphylococcus aureus (MRSA) is Penicillin-Binding Protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing its cell wall even in the presence of these drugs. Molecular modeling studies have shown that certain imidazolidine-4-one derivatives likely bind to an allosteric site on the PBP2a protein. This binding is thought to induce a conformational change that improves the ability of β-lactam antibiotics, like oxacillin (B1211168), to bind to the PBP2a active site, thereby restoring their effectiveness.

Another critical protein in the MRSA resistance mechanism is MecR1, a signal-transducing membrane protein that regulates the expression of the mecA gene (which encodes PBP2a). Docking studies with active imidazolidine-4-one derivatives suggested that their most probable mechanism of action is through interaction with MecR1, providing an alternative pathway to overcoming resistance.

Other protein targets for imidazolidine derivatives include the anti-apoptotic Bcl-2 family of proteins, which are crucial regulators of apoptosis and are promising targets for cancer therapy.

Table 2: Interactions of Imidazolidine Derivatives with Biomolecular Targets This table is interactive. You can sort and filter the data.

| Biomolecular Target | Derivative Class | Proposed Interaction Mechanism | Outcome |

|---|---|---|---|

| ds-DNA | Isatin-based Imidazolidines | Mixed-mode interaction (intercalation/groove binding). biorxiv.org | Inhibition of DNA replication. nih.gov |

| DNA Minor Groove | Imidazole-linked Thiazolidinones | Binding to A-T rich regions. mdpi.combiorxiv.org | Potential disruption of DNA-protein recognition. |

| PBP2a | Imidazolidine-4-ones | Allosteric binding. | Restoration of β-lactam antibiotic efficacy against MRSA. |

| MecR1 | Arylideneimidazolones | Direct interaction with the signal transducer. | Downregulation of MRSA resistance mechanisms. |

Disruption of Cellular Structures

While some antimicrobial agents function by causing gross physical disruption of the bacterial cell membrane, the mechanisms for many imidazolidine derivatives appear more nuanced. They often target the function of membrane-associated proteins or the electrochemical gradients that are vital for cellular integrity and energy production.

A series of imidazolidine-4-one derivatives were developed by mimicking the features of host-defense peptides (HDPs), which are known to often interact with and disrupt bacterial membranes. mdpi.com This suggests a potential for membrane-related activity. Furthermore, the action of some antimicrobial compounds involves the disruption of the proton motive force across the bacterial membrane. For example, uncouplers like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) dissipate the essential proton gradient across the membrane, which cripples processes reliant on this energy source, such as the function of certain efflux pumps. While not a direct physical tearing of the membrane, this functional disruption of a core cellular structure is a potent antibacterial mechanism. The ability of some imidazolidine derivatives to act as efflux pump inhibitors (as detailed in section 5.5) is intrinsically linked to the function of these membrane-embedded structures.

Enzymatic Inhibition Mechanisms

The imidazolidine scaffold and its close relatives are found in inhibitors of a wide array of enzymes, highlighting their versatility in fitting into diverse active sites.

Viral Proteases (3CLpro and PLpro): The search for antiviral agents, particularly against coronaviruses, has identified viral proteases as key targets. The 3C-like protease (3CLpro) and the papain-like protease (PLpro) are essential for viral replication. nih.gov While data on 4-(2,3-dichlorobenzylidene)imidazolidine itself is limited, related heterocyclic compounds, such as benzimidazole (B57391) and imidazo[4,5-b]pyridine derivatives, have been identified as inhibitors of these proteases. nih.gov For PLpro, which is crucial for processing viral polyproteins and helping the virus evade the host immune response, non-covalent inhibitors have been developed that bind to the active site. nih.govnih.gov The development of these inhibitors showcases the potential for imidazole-containing scaffolds to serve as a basis for antiviral drug discovery. nih.gov

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid; its overactivity can lead to gout. Several imidazole (B134444) derivatives have been synthesized and tested as inhibitors of this enzyme. Notably, certain 4-(acylamino)-5-carbamoylimidazoles demonstrated potent inhibitory activity, proving to be significantly more effective than the clinically used drug allopurinol. This indicates that the imidazole ring is an important feature for interacting with the enzyme's active site.

Other Enzymes: The inhibitory capacity of imidazolidine derivatives extends to other enzyme classes. They have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, they have shown inhibitory action against other proteases, such as the cysteine peptidase cruzipain in Trypanosoma cruzi, and carbonic anhydrases, which are involved in various physiological processes.

Table 3: Enzymatic Inhibition by Imidazolidine and Related Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Inhibitor Class | Key Finding |

|---|---|---|

| Xanthine Oxidase | 4-(Acylamino)-5-carbamoylimidazoles | Potent inhibition, significantly more effective than allopurinol. |

| Papain-like Protease (PLpro) | Imidazo[4,5-b]pyridine derivatives | Novel, non-covalent inhibitors with potent activity against SARS-CoV-2 PLpro. nih.gov |

| 3C-like Protease (3CLpro) | Benzimidazole derivatives | Identified as potent inhibitors of SARS-CoV 3CLpro. |

| Cyclooxygenase-2 (COX-2) | Substituted-imidazolidines | Considered important scaffolds for designing potential COX-2 inhibitors. |

Molecular Insights into Drug Action and Resistance Mechanisms

A significant mechanism by which imidazolidine derivatives can combat antimicrobial resistance is through the inhibition of efflux pumps. These pumps are membrane proteins that bacteria use to expel antibiotics from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. Molecules that block these pumps are known as efflux pump inhibitors (EPIs).

Several imidazolidine-4-one derivatives have demonstrated significant properties as EPIs. For example, the naphthyl-methylpiperazine derivative 9 showed a potent "dual-action" by both enhancing the effect of oxacillin against MRSA and acting as an EPI in E. aerogenes. The mechanism of EPIs can involve direct binding to the pump, often to specific amino acid residues within the substrate-binding pocket or translocation channel, which physically blocks the transport of the antibiotic. Another mechanism is the disruption of the energy source for the pump, such as the proton motive force discussed earlier.

Studies on the NorA efflux pump in S. aureus have identified key amino acid residues, such as Phe140 and Asn340, that are targeted by known inhibitors. The ability of new compounds to interact with these same residues can be indicative of their potential as EPIs. By inhibiting these pumps, imidazolidine derivatives can restore the efficacy of antibiotics that were previously rendered ineffective, providing a powerful strategy to overcome multidrug resistance.

Table 4: Efflux Pump Inhibition by Imidazolidine and Related Derivatives This table is interactive. You can sort and filter the data.

| Derivative/Compound | Bacterial Strain(s) | Efflux Pump(s) Targeted | Outcome |

|---|---|---|---|

| Naphthyl-methylpiperazine derivative 9 | E. aerogenes | Not specified, but active | Significant Efflux Pump Inhibition (EPI) properties. |

| 1-(1-Naphthylmethyl)-piperazine (NMP) | E. coli, E. aerogenes, K. pneumonia | AcrAB, AcrEF | Reversal of fluoroquinolone resistance. |

| Phenyl-1,4-benzothiazine derivatives | S. aureus (norA-overexpressing) | NorA | Restored activity of ciprofloxacin. |

Structure Activity Relationship Sar Studies for Imidazolidine Derivatives: Implications for 4 2,3 Dichlorobenzylidene Imidazolidine Design

Influence of Substituents on the Imidazolidine (B613845) Ring on Molecular Activity

The imidazolidine ring is a core scaffold in many biologically active compounds, and its substitution pattern significantly modulates molecular activity. nih.gov The nature of substituents at the N1 and N3 positions, as well as at other positions of the ring, can impact factors such as binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Research on various imidazolidine-containing compounds has shown that the presence and nature of substituents on the nitrogen atoms of the imidazolidine ring are critical. For instance, in a series of 4(5)-aryl-2-amino-1H-imidazoles, the nature of the N1-substituent was found to have a major effect on their biofilm inhibitory activity. acs.org Similarly, studies on other heterocyclic rings like benzimidazoles have demonstrated that substitutions at the N1 position greatly influence their anti-inflammatory activity. nih.gov

For a compound like 4-(2,3-dichlorobenzylidene)imidazolidine, where the imidazolidine ring is unsubstituted on its nitrogen atoms, these positions are available for potential modification. The introduction of various alkyl or aryl groups could alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. The table below illustrates hypothetical modifications based on general SAR principles for imidazolidine and related heterocyclic structures.

Table 1: Hypothetical Influence of Imidazolidine Ring Substitutions on the Activity of a 4-Arylideneimidazolidine Scaffold

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N1 | Small alkyl group (e.g., methyl, ethyl) | May increase lipophilicity; could enhance or decrease binding affinity depending on the target's active site. |

| N1 | Bulky alkyl or aryl group | May introduce steric hindrance, potentially improving selectivity for specific receptor subtypes but could also abolish activity. |

| N1 | Hydrogen bond donor/acceptor group | Could form additional interactions with the target protein, thereby increasing binding affinity. |

| C2, C5 | Carbonyl or Thione group | Can alter the electronic properties and geometry of the ring, potentially leading to different biological activities (e.g., enzyme inhibition). nih.gov |

Impact of Arylidene Moiety Substitutions on Molecular Efficacy (e.g., positional and electronic effects of dichlorination)

The arylidene moiety, in this case, the 2,3-dichlorobenzylidene group, plays a crucial role in the molecule's interaction with its biological target. The nature, position, and electronic properties of substituents on this aromatic ring can drastically alter the compound's efficacy.

Studies on related structures, such as 2-arylthiazolidine-4-carboxylic acid amides, have shown that these molecules are sensitive to simple modifications on the aryl ring, which allows for the determination of the minimum structural requirements for potent and selective activity. nih.gov For imidazoline (B1206853) derivatives, the substitution pattern on the phenyl ring is a key determinant of activity and selectivity for different receptors. nih.gov For example, in a series of imidazole-coumarin conjugates, substituents like Cl, F, Br, Me, and OMe on the coumarin (B35378) nucleus significantly influenced their anti-HCV activity. mdpi.com

The table below summarizes the potential impact of different dichlorination patterns on the arylidene moiety, drawing on general SAR principles.

Table 2: Comparative Impact of Dichlorophenyl Substitution Patterns on Arylidene Moiety Efficacy

| Substitution Pattern | Positional and Electronic Effects | Potential Impact on Molecular Efficacy |

| 2,3-dichloro | Ortho and meta substitution. Creates a distinct electronic distribution and steric hindrance on one side of the phenyl ring. | The specific arrangement may be optimal for fitting into a particular binding site. The ortho-chloro group can influence the torsional angle between the phenyl ring and the imidazolidine moiety. |

| 2,4-dichloro | Ortho and para substitution. The para-chloro group can participate in interactions along the main axis of the substituent. | May lead to different binding modes compared to the 2,3-isomer. |

| 2,5-dichloro | Ortho and meta substitution. Similar steric bulk to the 2,3-isomer but with a different electronic vector. | Could result in altered binding affinity or selectivity. |

| 2,6-dichloro | Dual ortho substitution. This pattern introduces significant steric hindrance, which can force the phenyl ring out of planarity with the rest of the molecule. | This conformational restriction can be beneficial for binding to some targets but detrimental for others. nih.gov |

| 3,4-dichloro | Meta and para substitution. Less steric hindrance near the linkage to the imidazolidine ring compared to ortho-substituted isomers. | May allow for a more planar conformation and different interactions within the binding pocket. |

| 3,5-dichloro | Dual meta substitution. Provides a symmetrical electronic influence. | The symmetrical nature might be advantageous for binding to symmetrical pockets. |

Correlations Between Stereochemistry and Biological Activity

Stereochemistry is a critical factor in the biological activity of many chiral molecules. If a chiral center is present in an imidazolidine derivative, the different enantiomers can exhibit vastly different potencies and efficacies. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

A pertinent example is seen with lofexidine, an imidazoline derivative with a chiral center. The (-)-enantiomer is a potent α2-adrenoceptor agonist, while the (+)-enantiomer is significantly less potent, demonstrating a clear stereoselective interaction with the receptor. nih.gov This highlights the importance of controlling and defining the stereochemistry in the design of active imidazolidine compounds. For this compound, the synthesis would need to be controlled to produce the more active geometric isomer if a significant difference in activity exists.

Table 3: Potential Influence of Stereoisomerism on the Biological Activity of this compound

| Type of Isomerism | Isomer 1 | Isomer 2 | Implication for Biological Activity |

| Geometric Isomerism | (E)-isomer | (Z)-isomer | One isomer is likely to have a higher affinity for the biological target due to a more favorable spatial arrangement of the dichlorophenyl group. The less active isomer may contribute to off-target effects. |

Computational SAR and Pharmacophore Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for elucidating the SAR of imidazolidine derivatives and guiding the design of new compounds like this compound. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. rsc.orgnih.gov For a series of active imidazolidine derivatives, a pharmacophore model could be generated to define the optimal spatial relationships between the imidazolidine ring, the arylidene moiety, and its substituents. pharmacophorejournal.com This model would serve as a template for designing novel derivatives with potentially enhanced activity. For this compound, a pharmacophore model could confirm the importance of the dichlorophenyl group as a hydrophobic feature and the imidazolidine nitrogens as potential hydrogen bond donors or acceptors.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. pharmacophorejournal.com By analyzing how properties like lipophilicity (logP), electronic parameters (Hammett constants), and steric factors (Taft parameters) of different substituents on the imidazolidine and arylidene rings correlate with activity, a predictive QSAR model can be built. nih.govpharmacophorejournal.com Such a model could be used to predict the activity of yet-to-be-synthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Key Features in a Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Rationale for Inclusion |

| Aromatic/Hydrophobic Region | 2,3-Dichlorophenyl ring | Essential for van der Waals and/or pi-pi stacking interactions within the binding pocket. |

| Hydrogen Bond Acceptor | Nitrogen atoms of the imidazolidine ring | Can interact with hydrogen bond donor residues in the target protein. |

| Hydrogen Bond Donor | N-H groups of the imidazolidine ring | Can interact with hydrogen bond acceptor residues in the target protein. |

| Halogen Bond Donor | Chlorine atoms | The electropositive crown of the chlorine atoms could form specific halogen bonds with electron-rich atoms in the binding site. |

Future Research Trajectories for 4 2,3 Dichlorobenzylidene Imidazolidine in Academic Chemistry

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of contemporary organic chemistry. Future research into the synthesis of 4-(2,3-Dichlorobenzylidene)imidazolidine should prioritize the principles of green chemistry to minimize environmental impact and enhance economic viability.

Key areas for exploration include:

Green Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. Investigating the use of greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents could significantly improve the sustainability profile of the synthesis. acs.orgresearchgate.netresearchgate.net Solvent-free reaction conditions, where the reactants themselves act as the medium, also represent a promising avenue. acs.org

Catalytic Approaches: The development of novel catalysts can lead to more efficient and selective reactions. Research could focus on:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, facilitating reuse and reducing waste. mdpi.com

Biocatalysts: Enzymes offer high selectivity and can operate under mild conditions, often in aqueous environments, making them an attractive green alternative. mdpi.com

Atom-Efficient Catalysis: The use of catalysts, such as those based on alkaline earth metals, can promote reactions with 100% atom economy, where all the atoms of the reactants are incorporated into the final product. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling up. springerprofessional.deuc.ptmdpi.comdurham.ac.ukresearchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

| Parameter | Traditional Batch Synthesis | Sustainable Flow Chemistry |

|---|---|---|

| Solvent Usage | Often high volumes of volatile organic compounds | Reduced solvent usage, potential for solvent recycling |

| Energy Consumption | Often requires significant heating and cooling cycles | Precise temperature control, often lower energy input |

| Waste Generation | Can generate significant amounts of byproducts and waste | Minimized byproducts, in-line purification can reduce waste |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control over reaction parameters |

| Scalability | Can be challenging and require process redesign | More straightforward scaling by running the process for longer |

Advanced Computational Screening and Design for Targeted Molecular Modification

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be leveraged to predict its properties, guide the design of new derivatives with enhanced activities, and elucidate its potential biological targets.

Future computational research should focus on:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against known biological targets to identify potential lead compounds for various therapeutic areas.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing molecules with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules such as proteins and nucleic acids. This can help in understanding its mechanism of action and in predicting binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of imidazolidine (B613845) derivatives with their biological activities, QSAR models can be developed to predict the activity of novel compounds and to guide the optimization of lead structures.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can unravel the complex molecular mechanisms underlying its activity.

Key research directions in this area include:

Identifying Molecular Targets: Multi-omics analysis can help in identifying the specific proteins, genes, or metabolic pathways that are affected by the compound. mdpi.com This is a crucial step in understanding its mechanism of action and in identifying potential therapeutic applications.

Understanding Regulatory Processes: The integration of different omics layers can reveal how the compound influences gene regulatory networks and signaling pathways. acs.org

Biomarker Discovery: Multi-omics data can be mined to identify molecular biomarkers that can be used to predict the response to treatment with this compound or to monitor its effects.

Systems Biology Approaches: By constructing comprehensive models of the biological system, researchers can simulate the effects of the compound and gain a deeper understanding of its system-level impact.

| Omics Layer | Technology | Information Gained | Application to this compound |

|---|---|---|---|

| Genomics | DNA Sequencing | Genetic variations | Identify genetic factors influencing compound sensitivity |

| Transcriptomics | RNA-Seq, Microarrays | Gene expression levels | Determine changes in gene expression upon treatment |

| Proteomics | Mass Spectrometry | Protein abundance and modifications | Identify protein targets and affected pathways |

| Metabolomics | NMR, Mass Spectrometry | Metabolite concentrations | Elucidate changes in metabolic pathways |

Development of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and mechanistic understanding. Advanced spectroscopic techniques can be employed for the in situ monitoring of the synthesis and subsequent reactions of this compound.

Future research in this area could involve:

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopy, can enable real-time monitoring and control of critical process parameters during the synthesis of the compound. springerprofessional.de

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide detailed information about the molecular structure and can be used to track the formation of intermediates and the final product in real-time. springerprofessional.de Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous and solid phases. mdpi.comspringerprofessional.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide quantitative data on the concentrations of reactants, intermediates, and products throughout the course of a reaction, offering deep mechanistic insights.

Fluorescence Spectroscopy: This highly sensitive technique can be used for in-situ monitoring, especially if fluorescent intermediates or products are involved in the reaction pathway. springerprofessional.de

Investigation into the Broader Chemical Reactivity of this compound

A thorough understanding of the fundamental chemical reactivity of this compound is essential for exploring its potential applications and for the development of new derivatives.

Future investigations should focus on:

Derivatization of the Imidazolidine Core: The imidazolidine ring system offers several sites for chemical modification. Exploring reactions such as N-alkylation, N-acylation, and substitution at the remaining positions of the ring can lead to the synthesis of a diverse library of new compounds with potentially novel properties.

Reactions of the Benzylidene Group: The exocyclic double bond of the benzylidene moiety is a key functional group that can participate in a variety of chemical transformations, including addition reactions and cycloadditions.

Ring-Opening Reactions: Investigating the conditions under which the imidazolidine ring can be opened could provide access to new classes of acyclic compounds with different functionalities and potential applications.

Photochemical Reactivity: The presence of the aromatic ring and the double bond suggests that the molecule may exhibit interesting photochemical properties. Studying its behavior upon exposure to light could reveal novel photoreactions and potential applications in photochemistry or materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2,3-Dichlorobenzylidene)imidazolidine derivatives, and how can reaction conditions be optimized?

- Methodology :

- A common approach involves condensation of substituted benzaldehydes with imidazolidine precursors. For example, refluxing 0.001 mol of a benzaldehyde derivative (e.g., 2,3-dichlorobenzaldehyde) with an imidazolidine compound in absolute ethanol under acidic conditions (5 drops of glacial acetic acid) for 4 hours, followed by solvent evaporation and recrystallization .

- Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. tetrahydrofuran), and reaction time. Recrystallization from ethanol or THF is critical for purity .

Q. How are imidazolidine derivatives characterized structurally and functionally?

- Methodology :

- Elemental Analysis : Confirm molecular composition via elemental analysis (e.g., C, H, N, S content) with deviations ≤0.5% from theoretical values .

- Spectroscopy : Use - and -NMR to verify imine bond formation and substituent positions. IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm) .

- Chromatography : TLC or HPLC monitors reaction progress and purity (≥98% purity threshold for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond angles and torsion angles. For example, a related imidazolidine derivative showed a twisted hydantoin ring (78.73° dihedral angle relative to the benzene ring) .

- Hydrogen-bonding patterns (e.g., N–H⋯O interactions) and solvate inclusion (e.g., methanol/water molecules in crystal lattices) must be analyzed to interpret stability and packing .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in imidazolidine derivatives for biological applications?

- Methodology :

- Bioisosteric Replacement : Modify substituents (e.g., 2,3-dichlorobenzylidene vs. 4-dimethylaminobenzylidene) to assess impacts on bioactivity. For instance, substituents with electron-withdrawing groups (Cl, F) enhance antiparasitic activity .

- In Vitro Assays : Test derivatives against target organisms (e.g., Schistosoma mansoni adult worms) at 10–100 µM concentrations. Cytotoxicity is evaluated on peripheral blood mononuclear cells (PBMCs) to ensure selectivity .

Q. How can contradictory data in synthetic yields or biological activities be resolved?

- Methodology :

- Reaction Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature regulation) to exclude environmental variables .

- Multi-Technique Validation : Cross-verify biological results with orthogonal assays (e.g., ultrastructural analysis via electron microscopy alongside viability assays) .

Key Considerations for Researchers

- Crystallography : Prioritize high-resolution data (≤0.8 Å) for accurate refinement. SHELXTL (Bruker AXS) is widely used but requires validation against twinned or low-quality datasets .

- Biological Testing : Include positive controls (e.g., praziquantel for antiparasitic studies) and validate assays across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.